Decanoyl-RVKR-CMK TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

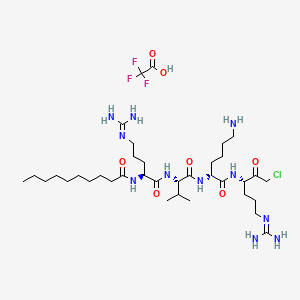

Properties

Molecular Formula |

C36H67ClF3N11O7 |

|---|---|

Molecular Weight |

858.4 g/mol |

IUPAC Name |

N-[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C34H66ClN11O5.C2HF3O2/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38;3-2(4,5)1(6)7/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42);(H,6,7)/t24-,25-,26+,29-;/m0./s1 |

InChI Key |

QYMXBIIZDOWKAX-GRDOVIKDSA-N |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Decanoyl-RVKR-CMK: A Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Decanoyl-RVKR-CMK) is a potent, irreversible, and cell-permeable inhibitor of proprotein convertases (PCs), a family of serine endoproteases.[1][2] Its primary mechanism of action involves the covalent modification of the active site of these enzymes, thereby preventing the proteolytic processing of a wide array of precursor proteins. This inhibitory activity has significant implications for various physiological and pathological processes, including viral infections, cancer, and neuroendocrine functions. This guide provides a comprehensive overview of the mechanism of action of Decanoyl-RVKR-CMK, supported by quantitative data, experimental protocols, and detailed signaling pathway diagrams.

Core Mechanism of Action: Inhibition of Proprotein Convertases

Decanoyl-RVKR-CMK is a synthetic peptidyl chloromethylketone that acts as a competitive inhibitor of subtilisin/kexin-like proprotein convertases.[1][2] This family includes seven key enzymes: furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.[3] These enzymes are crucial for the maturation of a multitude of precursor proteins, which they cleave at specific basic amino acid recognition sites.

The inhibitory action of Decanoyl-RVKR-CMK is attributed to its peptide sequence (Arg-Val-Lys-Arg), which mimics the consensus cleavage site of many PC substrates. This allows the inhibitor to bind to the active site of the enzyme. The chloromethylketone (CMK) moiety then irreversibly alkylates a critical histidine residue within the enzyme's catalytic triad.[4] This covalent modification permanently inactivates the enzyme, preventing it from processing its natural substrates. X-ray diffraction studies have elucidated this interaction, highlighting the formation of a hemiketal tetrahedral intermediate between the Ser368 of furin and the carbonyl carbon of Decanoyl-RVKR-CMK.[4]

Signaling Pathway of Proprotein Convertase Inhibition

The following diagram illustrates the general mechanism of proprotein convertase inhibition by Decanoyl-RVKR-CMK.

References

A Technical Guide to Proprotein Convertase Inhibition by Decanoyl-RVKR-CMK

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of Decanoyl-RVKR-CMK, a potent, cell-permeable, and irreversible inhibitor of the proprotein convertase (PC) family of enzymes. Proprotein convertases are critical for the maturation of a wide array of precursor proteins, including hormones, growth factors, receptors, and viral glycoproteins[1][2][3]. Their role in pathological processes such as viral infection and cancer makes them significant therapeutic targets[1][4][5]. Decanoyl-RVKR-CMK serves as a vital research tool for elucidating the function of these enzymes and as a lead compound in drug discovery.

Mechanism of Action

Decanoyl-RVKR-CMK, also known as Decanoyl-Arg-Val-Lys-Arg-chloromethylketone, is a synthetic, modified peptide inhibitor[1]. Its mechanism is twofold:

-

Target Specificity : The peptide sequence Arg-Val-Lys-Arg (RVKR) mimics the polybasic cleavage site recognized by a subset of proprotein convertases, including furin, PC1/3, PC5/6, and PACE4[2][3]. This sequence directs the inhibitor to the enzyme's active site.

-

Irreversible Inhibition : The chloromethylketone (CMK) moiety is a reactive group that forms a covalent bond with a critical histidine residue in the enzyme's catalytic triad. This alkylation results in the irreversible inactivation of the enzyme.

The decanoyl group, a ten-carbon acyl chain, enhances the cell permeability of the molecule, allowing it to inhibit both extracellular and intracellular proprotein convertases[1][6].

Quantitative Inhibition Data

Decanoyl-RVKR-CMK is a pan-inhibitor of the seven subtilisin/kexin-like proprotein convertases[1][7]. Its inhibitory potency varies among the different family members.

Table 1: Inhibitory Constants (Ki) of Decanoyl-RVKR-CMK

| Proprotein Convertase | Ki Value (nM) |

|---|---|

| PC2 (SPC2) | 0.36 |

| PC5/6 (SPC6) | 0.12 |

| PC7 (SPC7) | 0.12 |

| Furin (SPC1) | ~1.0 |

| PC1/3 (SPC3) | 2.0 |

| PACE4 (SPC4) | 3.6 |

Data sourced from[8].

Table 2: Half-Maximal Inhibitory Concentrations (IC50) in Cell-Based Assays

| Application / Virus | Assay Type | IC50 Value |

|---|---|---|

| SARS-CoV-2 | Plaque Reduction Assay | 57 nM |

| HPV16 | Pseudovirus Infection Assay | ~50 nM |

Affected Signaling Pathways and Biological Processes

By blocking proprotein convertases, Decanoyl-RVKR-CMK disrupts numerous biological pathways that depend on the proteolytic maturation of precursor proteins.

-

Viral Pathogenesis : The inhibitor blocks the maturation of viral envelope glycoproteins, which is essential for the infectivity of many viruses, including SARS-CoV-2, flaviviruses (like Zika and Japanese Encephalitis Virus), and human cytomegalovirus[6][9][10]. For SARS-CoV-2, it prevents the furin-mediated cleavage of the Spike (S) protein, a critical step for viral entry into host cells[9][12].

-

Endocrine and Neuronal Function : It inhibits the processing of prohormones and neuropeptides, such as proendothelin-1 (proET-1) and the neuronal polypeptide VGF, affecting processes like vasoconstriction and regulated secretion in neuronal cells[7][9][10].

-

Cell Growth and Differentiation : The inhibitor has been shown to interfere with the Notch1 signaling pathway by preventing the processing of the Notch1 receptor[13]. This pathway is crucial for cell-fate determination, and its inhibition can promote the differentiation of ciliated cells in the airway epithelium[13].

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor efficacy. Below are representative protocols for in vitro and cell-based assays.

This protocol is adapted from methodologies used for screening furin-like enzymatic activities in cell lysates[14].

Objective : To determine the IC50 value of Decanoyl-RVKR-CMK against proprotein convertase activity in a cell-free system.

Materials and Reagents :

-

Cell line expressing the target PC (e.g., A549 cells for furin-like activity)[14].

-

Lysis Buffer (20 mM HEPES-KOH pH 7.4, 0.5% Triton X-100, 1 mM CaCl₂)[14].

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100).

-

Fluorogenic peptide substrate (e.g., Boc-RVRR-MCA).

-

Decanoyl-RVKR-CMK stock solution (in water or DMSO).

-

96-well black microplate.

-

Fluorometer (Excitation/Emission ~380/460 nm).

Procedure :

-

Prepare Cell Lysate : Culture cells to confluency, wash with PBS, and collect by scraping. Resuspend the cell pellet in 2x Lysis Buffer (1 mL per 1x10⁶ cells), vortex for 5 minutes, and centrifuge at 13,000 x g for 10 minutes at 4°C. Collect the supernatant containing the enzyme[14].

-

Set up Reactions : In a 96-well plate, add varying concentrations of Decanoyl-RVKR-CMK to the wells.

-

Pre-incubation : Add the cell lysate (enzyme source) to each well and pre-incubate with the inhibitor for 15-30 minutes at 37°C to allow for binding.

-

Initiate Reaction : Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Measure Fluorescence : Immediately begin kinetic reading of fluorescence intensity over 30-60 minutes at 37°C.

-

Data Analysis : Calculate the rate of reaction (slope of fluorescence vs. time). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This protocol describes a standard method to evaluate the efficacy of an antiviral compound against a plaque-forming virus, such as Zika Virus (ZIKV) or SARS-CoV-2[6][9].

Objective : To determine the IC50 of Decanoyl-RVKR-CMK on viral infectivity.

Materials and Reagents :

-

Susceptible host cells (e.g., Vero cells).

-

Target virus stock with a known titer.

-

Culture medium (e.g., DMEM) with fetal bovine serum (FBS).

-

Overlay medium (e.g., culture medium with carboxymethyl cellulose or agar).

-

Decanoyl-RVKR-CMK stock solution.

-

Fixing solution (e.g., 4% paraformaldehyde).

-

Staining solution (e.g., crystal violet).

Procedure :

-

Cell Seeding : Seed host cells in 6-well or 12-well plates and grow to form a confluent monolayer.

-

Infection : Remove the culture medium and infect the cell monolayers with a dilution of the virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

-

Inhibitor Treatment : After adsorption, wash the cells to remove unadsorbed virus. Add an overlay medium containing serial dilutions of Decanoyl-RVKR-CMK. Include a "no inhibitor" control.

-

Incubation : Incubate the plates at 37°C for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).

-

Fix and Stain : Remove the overlay medium. Fix the cells with the fixing solution and then stain with crystal violet. The stain will color the living cells, leaving clear zones (plaques) where cells have been killed by the virus.

-

Data Analysis : Count the number of plaques in each well. Calculate the percentage of plaque reduction for each inhibitor concentration relative to the "no inhibitor" control. Determine the IC50 value from the dose-response curve.

Summary and Conclusion

Decanoyl-RVKR-CMK is a cornerstone tool for studying the biology of proprotein convertases. As a potent, irreversible, and cell-permeable pan-inhibitor, it has been instrumental in demonstrating the roles of PCs in a multitude of physiological and pathological processes[1][6]. Its utility in virology, oncology, and neurobiology research is well-documented[9][15]. For drug development professionals, it represents a classic example of a peptide-based covalent inhibitor and serves as a benchmark for the development of more selective and clinically viable PC inhibitors.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. The Proprotein Convertase PC7: UNIQUE ZYMOGEN ACTIVATION AND TRAFFICKING PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Multifaceted Proprotein Convertases: Their Unique, Redundant, Complementary, and Opposite Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proprotein convertase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Decanoyl-RVKR-CMK | TargetMol [targetmol.com]

- 8. mdpi.com [mdpi.com]

- 9. Decanoyl-RVKR-CMK | Other Proteases | Tocris Bioscience [tocris.com]

- 10. Decanoyl-RVKR-CMK | Furin Inhibitors: R&D Systems [rndsystems.com]

- 11. pnas.org [pnas.org]

- 12. furin-inhibitors-block-sars-cov-2-spike-protein-cleavage-to-suppress-virus-production-and-cytopathic-effects - Ask this paper | Bohrium [bohrium.com]

- 13. Proprotein convertase inhibition promotes ciliated cell differentiation - a potential mechanism for the inhibition of Notch1 signalling by decanoyl-RVKR-chloromethylketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Screening for inhibitory effects of crude drugs on furin-like enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apexbt.com [apexbt.com]

Decanoyl-RVKR-CMK TFA: A Technical Guide to its Role as a Viral Furin Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-RVKR-CMK TFA is a potent, cell-permeable, irreversible inhibitor of proprotein convertases, with a particularly significant role in virology as a furin inhibitor. Furin, a host cell protease, is crucial for the maturation of numerous viral envelope glycoproteins, a process essential for viral infectivity, entry, and propagation. By targeting this host-dependent mechanism, this compound presents a broad-spectrum antiviral strategy. This technical guide provides a comprehensive overview of the mechanism of action, quantitative antiviral efficacy, and experimental protocols related to this compound, serving as a critical resource for researchers in virology and drug development.

Introduction

The emergence and re-emergence of viral pathogens underscore the urgent need for effective antiviral therapeutics. A promising strategy in antiviral drug development is the targeting of host factors that are essential for viral replication, as this can offer broad-spectrum activity and a higher barrier to the development of viral resistance. One such class of host factors is the proprotein convertase family of serine proteases, with furin being a prominent member.

Furin is a ubiquitously expressed endoprotease that processes a wide array of precursor proteins in the late secretory pathway.[1] Many viruses have evolved to exploit furin for the proteolytic cleavage of their envelope glycoproteins, a critical step for their maturation and infectivity.[1][2] This cleavage event often exposes the fusion peptide, which is necessary for the virus to fuse with host cell membranes and release its genetic material into the cytoplasm.[3]

Decanoyl-RVKR-CMK is a synthetic, small-molecule peptidyl chloromethylketone that acts as an irreversible inhibitor of furin and other related proprotein convertases.[4] Its sequence, Arg-Val-Lys-Arg (RVKR), mimics the consensus cleavage site recognized by furin. The decanoyl group enhances cell permeability, while the chloromethylketone (CMK) moiety irreversibly alkylates the active site histidine of the protease. This guide delves into the technical aspects of this compound's role in virology.

Mechanism of Action in Virology

This compound exerts its antiviral effect by inhibiting the furin-mediated cleavage of viral envelope glycoproteins.[4][5] This inhibition disrupts the viral life cycle at a critical maturation step, leading to the production of non-infectious or poorly infectious virions.

The general mechanism can be summarized as follows:

-

Viral Glycoprotein Synthesis: Viral envelope glycoproteins are synthesized as inactive precursors in the host cell's endoplasmic reticulum.

-

Trafficking and Cleavage: These precursors are then transported through the Golgi apparatus, where they encounter furin. Furin recognizes and cleaves the precursor protein at a specific polybasic cleavage site.[3][6]

-

Inhibition by this compound: In the presence of the inhibitor, the active site of furin is blocked.[4] This prevents the cleavage of the viral glycoprotein precursor.

-

Consequences of Inhibition: The resulting virions carry uncleaved glycoproteins on their surface. These virions may be impaired in their ability to bind to host cell receptors and/or mediate membrane fusion, thus blocking viral entry into new host cells.[4][5]

This mechanism has been demonstrated to be effective against a range of enveloped viruses that rely on furin for their activation, including members of the Flaviviridae, Coronaviridae, and Paramyxoviridae families.[2][4][5]

Quantitative Antiviral Activity

The antiviral efficacy of this compound has been quantified against several viruses in vitro. The following tables summarize the key quantitative data from published studies.

Table 1: Antiviral Activity against Flaviviruses

| Virus | Cell Line | Assay | Parameter | Value | Reference |

| Zika Virus (ZIKV) | Vero | Plaque Reduction Assay | IC50 | 18.59 µM | [7] |

| Zika Virus (ZIKV) | Vero | qRT-PCR | Viral RNA Reduction (100 µM) | ~2 log10 | [4] |

| Japanese Encephalitis Virus (JEV) | Vero | Plaque Reduction Assay | IC50 | 19.91 µM | [7] |

| Japanese Encephalitis Virus (JEV) | Vero | qRT-PCR | Viral RNA Reduction (100 µM) | 2.2 log10 | [4] |

Table 2: Antiviral Activity against Coronaviruses

| Virus | Cell Line | Assay | Parameter | Value | Reference |

| SARS-CoV-2 | VeroE6 | Plaque Reduction Assay | IC50 | 0.057 µM (57 nM) | [5][8] |

| SARS-CoV-2 | VeroE6 | Plaque Reduction Assay | Selectivity Index (SI) | 5,567 | [5] |

Signaling Pathways and Experimental Workflows

Furin-Mediated Viral Glycoprotein Processing and Inhibition

The following diagram illustrates the central role of furin in processing viral glycoproteins and how this compound intervenes in this pathway.

Caption: Furin-mediated cleavage of viral glycoproteins and its inhibition by Decanoyl-RVKR-CMK.

Experimental Workflow for Antiviral Activity Assessment

This diagram outlines a typical experimental workflow to evaluate the antiviral efficacy of this compound.

Caption: A generalized experimental workflow for assessing the antiviral activity of Decanoyl-RVKR-CMK.

Detailed Experimental Protocols

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero cells)

-

Virus stock of known titer

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

This compound stock solution

-

Overlay medium (e.g., medium containing carboxymethylcellulose or agar)

-

Crystal violet staining solution

Procedure:

-

Seed host cells in 6-well or 12-well plates and grow to confluency.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).

-

Infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

-

Remove the viral inoculum and add the different concentrations of the inhibitor or a vehicle control (e.g., DMSO).

-

After a 1-hour incubation, remove the inhibitor-containing medium and overlay the cells with the overlay medium containing the respective concentrations of the inhibitor.

-

Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 3-7 days, depending on the virus).

-

Fix the cells with a formalin solution and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]

Quantitative Reverse Transcription PCR (qRT-PCR)

This method is used to quantify the amount of viral RNA in infected cells or in the supernatant, providing a measure of viral replication and release.

Materials:

-

RNA extraction kit

-

Reverse transcriptase

-

qPCR master mix (containing DNA polymerase and dNTPs)

-

Virus-specific primers and probe

-

qPCR instrument

Procedure:

-

Infect cells with the virus and treat with this compound as described in the plaque reduction assay protocol.

-

At a specific time post-infection (e.g., 24, 36, or 48 hours), harvest the cell supernatant and/or the cells.[4]

-

Extract total RNA from the samples using a commercial RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase and a virus-specific primer or random hexamers.

-

Perform qPCR using the synthesized cDNA, virus-specific primers, and a fluorescent probe.

-

Include a standard curve of known concentrations of viral RNA or a plasmid containing the target sequence to enable absolute quantification of viral genome copies.

-

Analyze the qPCR data to determine the viral RNA copy number in each sample.

-

Compare the viral RNA levels in inhibitor-treated samples to those in vehicle-treated controls to determine the extent of inhibition.[4]

Western Blot Analysis of Viral Glycoprotein Cleavage

This technique is used to directly visualize the effect of this compound on the cleavage of the viral glycoprotein precursor.

Materials:

-

Infected and treated cell lysates

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Primary antibody specific for the viral glycoprotein

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Infect cells and treat with this compound.

-

At a designated time post-infection, lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody that recognizes the viral glycoprotein. This antibody should be able to detect both the precursor and the cleaved forms.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane again and add a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the resulting bands. In the presence of an effective concentration of this compound, there will be an accumulation of the uncleaved precursor form of the glycoprotein and a reduction in the cleaved form compared to the control.[4][9]

Conclusion

This compound is a valuable research tool and a promising lead compound for the development of broad-spectrum antiviral drugs. Its mechanism of action, targeting a host protease essential for the maturation of numerous viruses, offers a compelling therapeutic strategy. This guide has provided a detailed technical overview of its role in virology, including its mechanism, quantitative efficacy, and the experimental protocols used for its evaluation. Further research into the in vivo efficacy, safety profile, and potential for combination therapies will be crucial in translating the potential of this and other furin inhibitors into clinical applications.

References

- 1. The Proteolytic Regulation of Virus Cell Entry by Furin and Other Proprotein Convertases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Furin and COVID-19: Structure, Function and Chemoinformatic Analysis of Representative Active Site Inhibitors [frontiersin.org]

- 3. Furin cleavage site in the SARS-CoV-2 coronavirus glycoprotein | Virology Blog [virology.ws]

- 4. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Furin cleavage sites naturally occur in coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Viruses | Free Full-Text | Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage [mdpi.com]

- 8. rndsystems.com [rndsystems.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Cellular Targets of Decanoyl-RVKR-CMK TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-RVKR-CMK is a potent, cell-permeable, and irreversible inhibitor of the proprotein convertase (PC) family of enzymes. These enzymes play a crucial role in the post-translational modification and activation of a wide array of precursor proteins, including hormones, growth factors, receptors, and viral glycoproteins. By targeting these key processing enzymes, Decanoyl-RVKR-CMK serves as a valuable tool for studying the physiological roles of PCs and as a potential therapeutic agent in various diseases, including cancer and infectious diseases. This guide provides a comprehensive overview of the cellular targets of Decanoyl-RVKR-CMK, presenting quantitative inhibitory data, detailing relevant experimental methodologies, and illustrating the associated signaling pathways and mechanisms of action.

Primary Cellular Targets: The Proprotein Convertase Family

The primary cellular targets of Decanoyl-RVKR-CMK are the subtilisin/kexin-like proprotein convertases.[1][2][3] This family of serine endoproteases is responsible for the proteolytic cleavage of precursor proteins at specific basic amino acid recognition sites, a critical step in their maturation and activation. Decanoyl-RVKR-CMK has been shown to inhibit all seven members of this family.[1][2][3]

Quantitative Inhibitory Activity

The inhibitory potency of Decanoyl-RVKR-CMK against various proprotein convertases has been quantified through in vitro enzyme assays, typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

| Target Enzyme | Alias(es) | Ki (nM) | IC50 (nM) |

| Furin | SPC1 | ~1[4] | 1.3 ± 3.6[4] |

| PC1/3 | PC1, PC3, SPC3 | 2.0[4] | - |

| PC2 | SPC2 | 0.36[4] | - |

| PC4 | PACE4, SPC4 | 3.6[4] | - |

| PC5/6 | PC5, PC6, SPC6 | 0.12[4] | 0.17 ± 0.21[4] |

| PC7 | LPC, PC8, SPC7 | 0.12[4] | 0.54 ± 0.68[4] |

| PCSK6 | - | - | 0.65 ± 0.43[4] |

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison of absolute values should be made with caution.

Mechanism of Action

Decanoyl-RVKR-CMK is a peptidyl chloromethylketone that acts as an irreversible, covalent inhibitor.[1][4][5] The Arg-Val-Lys-Arg (RVKR) sequence mimics the consensus cleavage site of many proprotein convertase substrates. This allows the inhibitor to bind to the active site of the enzyme. The chloromethylketone (CMK) moiety then irreversibly alkylates a critical histidine residue in the enzyme's catalytic triad, leading to the inactivation of the protease.[4] X-ray diffraction studies have confirmed that the interaction involves the formation of a hemiketal tetrahedral intermediate between the inhibitor and the active site residues Ser368, His194, and Asp153 of furin.[4]

Downstream Cellular and Physiological Consequences of Inhibition

The inhibition of proprotein convertases by Decanoyl-RVKR-CMK leads to a variety of downstream cellular and physiological effects due to the blockade of precursor protein processing.

Inhibition of Viral Glycoprotein Cleavage and Viral Entry

A significant area of research for Decanoyl-RVKR-CMK is its antiviral activity. Many viruses, including coronaviruses (e.g., SARS-CoV-2), flaviviruses (e.g., Zika, Dengue), and influenza virus, rely on host proprotein convertases, particularly furin, to cleave their envelope glycoproteins.[2][5][6] This cleavage is often essential for viral entry into host cells.

-

SARS-CoV-2: Decanoyl-RVKR-CMK inhibits the furin-mediated cleavage of the SARS-CoV-2 spike protein, which is a critical step for viral fusion with the host cell membrane.[2][3] It has been shown to block viral cell entry with an IC50 of 57 nM in a plaque reduction assay.[2][3]

-

Flaviviruses: This inhibitor has been demonstrated to block the maturation of flaviviruses, such as Zika virus (ZIKV) and Japanese encephalitis virus (JEV), by inhibiting the furin-mediated cleavage of the precursor membrane protein (prM) to the mature membrane protein (M).[5][7] This results in the release of immature, non-infectious viral particles.[5][7]

Modulation of Signaling Pathways

Proprotein convertases are involved in the processing of various signaling molecules. Inhibition by Decanoyl-RVKR-CMK can therefore modulate these pathways.

-

Notch Signaling: Decanoyl-RVKR-CMK has been shown to inhibit the processing of Notch1, a key receptor in a signaling pathway that regulates cell fate decisions, proliferation, and differentiation.[8] This inhibition promotes the differentiation of ciliated cells in human nasal epithelial cells.[8]

Other Notable Effects

-

Endothelin-1 (ET-1) Processing: The inhibitor abolishes the processing of proendothelin-1 (proET-1) in endothelial cells, which is a crucial step in the production of the potent vasoconstrictor ET-1.[2][3]

-

Neuroendocrine Peptide Secretion: In PC12 cells, Decanoyl-RVKR-CMK suppresses the regulated secretion and maturation of the neuroendocrine polypeptide VGF.[2][3][9]

-

Cancer Research: The inhibitor has been investigated for its potential in cancer therapy. It has been shown to impair the maturation of the insulin-like growth factor 1 receptor (IGF-1R) in skin squamous cell carcinoma cell lines, leading to decreased tumor cell proliferation. Topical application has also been shown to reduce tumor incidence and metastasis in mouse models of skin cancer.

Experimental Protocols

Detailed experimental protocols are specific to each research study. However, a general methodology for determining the inhibitory activity of Decanoyl-RVKR-CMK on a proprotein convertase is outlined below.

In Vitro Enzyme Inhibition Assay (General Protocol)

Objective: To determine the IC50 value of Decanoyl-RVKR-CMK for a specific proprotein convertase.

Materials:

-

Recombinant purified proprotein convertase (e.g., Furin)

-

Fluorogenic peptide substrate (e.g., Boc-RVRR-AMC)

-

Decanoyl-RVKR-CMK

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.5% Triton X-100)

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Decanoyl-RVKR-CMK in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor in assay buffer to create a range of concentrations.

-

Prepare a working solution of the fluorogenic substrate in assay buffer.

-

Prepare a working solution of the enzyme in assay buffer.

-

-

Assay Setup:

-

To each well of the 96-well plate, add a specific volume of the inhibitor dilution (or vehicle control).

-

Add the enzyme solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.

-

-

Initiation of Reaction:

-

Add the fluorogenic substrate solution to each well to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately begin monitoring the increase in fluorescence over time using a fluorometric plate reader (e.g., excitation at 380 nm, emission at 460 nm for AMC).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

-

Visualizations

Signaling Pathway: Proprotein Convertase-Mediated Protein Maturation

Caption: Proprotein convertase processing pathway and the inhibitory action of Decanoyl-RVKR-CMK.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

Logical Relationship: Inhibition of Viral Entry

Caption: Logical diagram illustrating how Decanoyl-RVKR-CMK inhibits viral entry.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Decanoyl-RVKR-CMK | Other Proteases | Tocris Bioscience [tocris.com]

- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 4. mdpi.com [mdpi.com]

- 5. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic strategies for Covid-19 based on molecular docking and dynamic studies to the ACE-2 receptors, Furin, and viral spike proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. apexbt.com [apexbt.com]

Decanoyl-RVKR-CMK TFA: A Technical Guide to Kex2 Protease Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Decanoyl-RVKR-CMK TFA as a potent inhibitor of Kex2 protease. It covers the inhibitor's mechanism of action, quantitative inhibition data, detailed experimental protocols for its characterization, and its role in the context of cellular protein processing pathways.

Introduction to Kex2 Protease and Decanoyl-RVKR-CMK

Kex2 protease (also known as kexin) is a calcium-dependent serine protease found in the yeast Saccharomyces cerevisiae.[1] It is the original member and prototype of the proprotein convertase (PC) family, a group of subtilisin-like endoproteases crucial for the maturation of a wide variety of precursor proteins in the eukaryotic secretory pathway.[2][3][4] Kex2 resides in a late Golgi compartment and proteolytically activates proproteins by cleaving C-terminal to specific pairs of basic amino acids, primarily Lys-Arg and Arg-Arg.[1][5][6] Its substrates in yeast include the precursors to the α-mating pheromone and the killer toxin.[5]

Decanoyl-Arg-Val-Lys-Arg-CMK (Dec-RVKR-CMK) is a synthetic, peptide-based inhibitor designed to target Kex2 and its homologs.[3][7] Key features include:

-

Peptide Sequence (RVKR): Mimics the consensus recognition site of proprotein convertases, conferring specificity.

-

Decanoyl Group: A ten-carbon acyl chain attached to the N-terminus that increases the molecule's hydrophobicity and cell permeability.[4]

-

Chloromethylketone (CMK): An irreversible reactive group at the C-terminus that forms a covalent bond with the active site histidine of the protease, leading to permanent inactivation.[4]

Decanoyl-RVKR-CMK is a broad-spectrum inhibitor, showing activity against all seven members of the mammalian proprotein convertase family, including Furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.[7][8]

Mechanism of Inhibition

Decanoyl-RVKR-CMK acts as a suicide inhibitor. The RVKR peptide sequence directs the molecule to the active site of Kex2. Once bound, the chloromethylketone (CMK) moiety covalently alkylates the imidazole side chain of the catalytic histidine residue. This irreversible modification permanently inactivates the enzyme, preventing it from processing its natural substrates.

Quantitative Inhibition Data

Decanoyl-RVKR-CMK has been characterized against Kex2 and other homologous proprotein convertases. The following table summarizes key quantitative data from the literature. It is important to note that while Decanoyl-RVKR-CMK is widely used as a Kex2 inhibitor, much of the recent quantitative analysis has focused on its potent inhibition of the human homolog, furin.

| Target Protease | Inhibitor | Parameter | Value | Notes |

| Kex2 | Decanoyl-RVKR-CMK | Ki | 8.45 µM | Peptide-based CMK inhibitor targeting secreted soluble kexin. |

| Kex2 | Pro-Nvl-Tyr-Lys-Arg-CMK | Ki | 3.7 nM | A highly potent peptidyl chloromethane inhibitor.[3] |

| Furin | Decanoyl-RVKR-CMK | IC50 | 57 nM | Inhibition of SARS-CoV-2 spike protein cleavage. |

For context, Kex2 is a highly efficient enzyme. Kinetic studies using optimal fluorogenic peptide substrates have demonstrated catalytic efficiencies (kcat/KM) in the range of 1–5 x 10⁷ M⁻¹s⁻¹.[1][2][9]

Signaling Pathway and Experimental Workflow

Visualizations of the biological context and experimental application of Kex2 inhibition are provided below using the DOT language.

References

- 1. pnas.org [pnas.org]

- 2. Internally consistent libraries of fluorogenic substrates demonstrate that Kex2 protease specificity is generated by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Proprotein convertase inhibition: Paralyzing the cell’s master switches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Decanoyl-RVKR-CMK | TargetMol [targetmol.com]

- 9. pnas.org [pnas.org]

An In-depth Technical Guide to the Cellular Functions of Decanoyl-RVKR-CMK

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Decanoyl-RVKR-CMK) is a potent, cell-permeable, and irreversible small-molecule inhibitor of the subtilisin/kexin-like family of proprotein convertases (PCs). By targeting the active site of these crucial enzymes, Decanoyl-RVKR-CMK prevents the proteolytic maturation of a wide array of precursor proteins. This guide provides a comprehensive overview of its mechanism of action, its impact on critical cellular signaling pathways, and its applications in virology, oncology, and cell biology. Detailed quantitative data, experimental protocols, and pathway diagrams are presented to facilitate its use as a powerful research tool and to inform its potential as a therapeutic agent.

Introduction to Proprotein Convertases (PCs)

Proprotein convertases are a family of calcium-dependent serine endoproteases that cleave precursor proteins at specific basic amino acid residues, typically after an Arg-X-Lys/Arg-Arg motif.[1] This proteolytic processing is a fundamental post-translational modification step required for the activation of numerous proteins, including hormones, growth factors, receptors, and viral glycoproteins.[2] The nine members of the PC family are PC1/3, PC2, Furin, PC4, PC5/6, PACE4, PC7, SKI-1/S1P, and PCSK9. Among these, the seven subtilisin/kexin-like members are the primary targets of Decanoyl-RVKR-CMK.[3] Given their central role in physiology and pathology, PCs are significant targets for therapeutic intervention in diseases like cancer and viral infections.[3][4]

Decanoyl-RVKR-CMK: Mechanism of Action

Decanoyl-RVKR-CMK is a synthetic peptidyl chloromethylketone.[5] Its design incorporates two key features:

-

A Specificity Sequence (RVKR): This tetrapeptide sequence mimics the consensus cleavage site recognized by furin and related PCs, allowing it to competitively bind to the enzyme's active site.[1]

-

A Reactive Warhead (CMK): The chloromethylketone moiety is a highly electrophilic group that acts as an irreversible inhibitor.[1]

Upon binding, the CMK group forms a covalent bond with the active-site histidine residue (part of the catalytic triad) of the protease, leading to its irreversible inactivation.[1][6] The N-terminal decanoyl group enhances the molecule's lipophilicity, thereby increasing its cell permeability and allowing it to inhibit intracellular PCs located in compartments like the trans-Golgi Network.[5]

Key Cellular Functions and Signaling Pathways

Decanoyl-RVKR-CMK's broad inhibition of PCs affects multiple critical cellular and pathological processes.

Antiviral Activity

Many viruses, including coronaviruses, flaviviruses, and influenza viruses, rely on host PCs, particularly furin, to cleave their surface glycoproteins.[5][7] This cleavage is essential for viral maturation and for exposing the fusion peptide, which mediates viral entry into host cells.[7]

-

Coronaviruses (e.g., SARS-CoV-2): The Spike (S) protein of SARS-CoV-2 has a furin cleavage site at the S1/S2 boundary.[8][9] Cleavage at this site is critical for efficient cell entry and for mediating cell-cell fusion (syncytium formation), a key cytopathic effect of the virus.[8][9] Decanoyl-RVKR-CMK has been shown to abolish S protein cleavage, block viral entry, and suppress syncytium formation in infected cells.[8][9][10]

-

Flaviviruses (e.g., Zika, JEV): Flavivirus maturation involves the cleavage of the precursor membrane protein (prM) into the mature membrane protein (M) by furin in the trans-Golgi network of the host cell.[5][7] This step is crucial for producing infectious viral particles. Decanoyl-RVKR-CMK inhibits this cleavage, leading to the release of immature, non-infectious virions.[5][7]

Cancer Progression and Metastasis

PCs, especially furin and PACE4, are overexpressed in various cancers and contribute to tumor progression by activating proteins involved in proliferation, angiogenesis, and invasion.[2]

-

Growth Factor Receptor Activation: Decanoyl-RVKR-CMK impairs the maturation of the insulin-like growth factor 1 receptor (IGF-1R), a key driver of cell proliferation.[2] This leads to diminished tyrosine kinase activity of the receptor and a decrease in tumor cell proliferation.[2]

-

Tumorigenesis and Metastasis: In vivo studies using mouse models of skin chemical carcinogenesis demonstrated that topical application of Decanoyl-RVKR-CMK significantly reduced tumor incidence, multiplicity, and metastasis.[2] This highlights the potential of PC inhibition as a therapeutic strategy for solid tumors.[2]

Cellular Differentiation and Development

PCs regulate key signaling pathways involved in cell fate determination.

-

Notch Signaling: The Notch1 receptor is a key regulator of cell differentiation. Its activation requires proteolytic processing by a furin-like convertase.[11] By inhibiting this processing, Decanoyl-RVKR-CMK down-regulates the Notch signaling pathway.[11] In human nasal epithelial cells, this inhibition was shown to promote ciliated cell differentiation, suggesting a role for PC inhibitors in airway remodeling and regeneration.[11][12]

References

- 1. A Selective Irreversible Inhibitor of Furin Does Not Prevent Pseudomonas Aeruginosa Exotoxin A-Induced Airway Epithelial Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proprotein Convertase Inhibition Results in Decreased Skin Cell Proliferation, Tumorigenesis, and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. apexbt.com [apexbt.com]

- 5. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. furin-inhibitors-block-sars-cov-2-spike-protein-cleavage-to-suppress-virus-production-and-cytopathic-effects - Ask this paper | Bohrium [bohrium.com]

- 9. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 10. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proprotein convertase inhibition promotes ciliated cell differentiation - a potential mechanism for the inhibition of Notch1 signalling by decanoyl-RVKR-chloromethylketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Decanoyl-RVKR-CMK TFA: An In-depth Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-RVKR-CMK is a potent, irreversible, and cell-permeable inhibitor of proprotein convertases (PCs), a family of serine proteases crucial for the maturation of a wide array of proteins. This technical guide provides a comprehensive overview of the biological activity of Decanoyl-RVKR-CMK, with a particular focus on its mechanism of action, quantitative inhibitory data, and its applications in virology and cell biology. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts. The trifluoroacetate (TFA) salt form is commonly used for this compound, though the potential influence of the counterion on biological activity should be considered in sensitive assays.[1]

Core Mechanism of Action

Decanoyl-RVKR-CMK is a peptide-based inhibitor designed to mimic the consensus cleavage sequence (Arg-X-Lys/Arg-Arg) recognized by furin and other related proprotein convertases.[2] The molecule consists of the peptide sequence Arginine-Valine-Lysine-Arginine, which provides specificity for the enzyme's active site. The N-terminus is modified with a decanoyl group to enhance cell permeability, while the C-terminus features a chloromethylketone (CMK) "warhead". This CMK group forms an irreversible covalent bond with the active site histidine residue of the protease, thereby permanently inactivating the enzyme.[2]

Its primary targets are the subtilisin/kexin-like proprotein convertases, including furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.[3] By inhibiting these enzymes, Decanoyl-RVKR-CMK prevents the proteolytic processing of numerous precursor proteins, impacting a variety of cellular and pathological processes.

Quantitative Inhibitory Profile

The inhibitory potency of Decanoyl-RVKR-CMK has been quantified against several proprotein convertases and in various biological assays. The following tables summarize the available quantitative data.

| Target Enzyme | Inhibitory Constant (Ki) | Reference |

| Furin/SPC1 | ~1 nM | [3] |

| SPC2/PC2 | 0.36 nM | [3] |

| SPC3/PC1/PC3 | 2.0 nM | [3] |

| SPC4/PACE4 | 3.6 nM | [3] |

| SPC6/PC5/PC6 | 0.12 nM | [3] |

| SPC7/LPC/PC7/PC8 | 0.12 nM | [3] |

| Kex2 | 8.45 µM | [3] |

| Biological Activity | IC50 / CC50 Value | Assay/Cell Line | Reference |

| Furin Inhibition | 1.3 ± 3.6 nM | In vitro enzyme assay | [3] |

| PCSK5 Inhibition | 0.17 ± 0.21 nM | In vitro enzyme assay | [3] |

| PCSK6 Inhibition | 0.65 ± 0.43 nM | In vitro enzyme assay | [3] |

| PCSK7 Inhibition | 0.54 ± 0.68 nM | In vitro enzyme assay | [3] |

| Golgi Inhibitory Activity | 9108 ± 6187 nM | U2OS cells | [3] |

| Antiviral Activity | |||

| SARS-CoV-2 | 57 nM | Plaque reduction assay | [3] |

| Zika Virus (ZIKV) | 18.59 µM | Vero cells | [4] |

| Japanese Encephalitis Virus (JEV) | 19.91 µM | Vero cells | [4] |

| Human Papillomavirus 16 (HPV16) | ~50 nM | Pseudovirus infection assay | [5] |

| Cytotoxicity | |||

| CC50 (Vero cells) | 712.9 µM | CellTiter-GLO Assay | |

| CC50 (VeroE6 cells) | 318.2 µM | CCK-8 Assay | [6] |

Key Biological Applications and Signaling Pathways

Antiviral Activity

Decanoyl-RVKR-CMK has demonstrated broad-spectrum antiviral activity by targeting host-cell proteases that are essential for viral maturation and entry.

Flaviviruses (e.g., Zika, Dengue, JEV): Flaviviruses produce an immature, non-infectious virion containing the precursor membrane protein (prM). For the virus to become infectious, the host cell's furin protease must cleave prM to its mature form (M) in the trans-Golgi network. Decanoyl-RVKR-CMK blocks this cleavage, leading to the release of immature, non-infectious viral particles.[2][7][8]

Caption: Inhibition of Flavivirus maturation by Decanoyl-RVKR-CMK.

Coronaviruses (e.g., SARS-CoV-2): The spike (S) protein of many coronaviruses, including SARS-CoV-2, requires proteolytic cleavage at the S1/S2 and the S2' sites to mediate viral entry into host cells. The cleavage at the S1/S2 site, which contains a furin recognition motif, primes the S protein for subsequent cleavage and membrane fusion. Decanoyl-RVKR-CMK inhibits this initial furin-mediated cleavage, thereby blocking viral entry and syncytium formation.[9][10]

Caption: Inhibition of SARS-CoV-2 spike protein cleavage by Decanoyl-RVKR-CMK.

Regulation of Cell Differentiation via Notch Signaling

The Notch signaling pathway is a highly conserved pathway that regulates cell fate decisions. The Notch1 receptor undergoes a critical maturation step in the Golgi apparatus where it is cleaved by a furin-like convertase. This cleavage is necessary for its subsequent activation upon ligand binding. By inhibiting this processing step, Decanoyl-RVKR-CMK can down-regulate the Notch1 signaling pathway. This has been shown to promote ciliated cell differentiation in human nasal epithelial cells.

Caption: Decanoyl-RVKR-CMK inhibits Notch1 signaling via furin blockade.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental systems.

General Antiviral Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of plaques by 50% (IC50).

Caption: Workflow for a typical plaque reduction antiviral assay.

Methodology:

-

Cell Seeding: Seed a confluent monolayer of susceptible cells (e.g., Vero cells) in 6-well or 12-well plates and incubate overnight.

-

Compound Preparation: Prepare a series of 2-fold or 3-fold dilutions of Decanoyl-RVKR-CMK in serum-free cell culture medium. A DMSO control should be prepared with the same final concentration of DMSO as the highest inhibitor concentration.

-

Infection: Remove the culture medium from the cells and infect with a known titer of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

-

Treatment: After the incubation period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose or agarose) mixed with the respective dilutions of Decanoyl-RVKR-CMK.

-

Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution such as 0.1% crystal violet to visualize the plaques.

-

Analysis: Count the number of plaques in each well. The IC50 is calculated as the concentration of the inhibitor that reduces the plaque number by 50% compared to the DMSO control.

Cytotoxicity Assay (e.g., CCK-8 or CellTiter-Glo)

This assay determines the concentration of a compound that causes a 50% reduction in cell viability (CC50).

Methodology:

-

Cell Seeding: Seed cells (e.g., Vero) in a 96-well plate at a density of approximately 10,000 cells per well and incubate for 24 hours.[2]

-

Compound Treatment: Replace the culture supernatant with fresh medium containing various concentrations of Decanoyl-RVKR-CMK. Include a "cells only" (no compound) control and a "medium only" (no cells) blank. Each concentration should be tested in triplicate.[2]

-

Incubation: Incubate the plate for a duration relevant to the antiviral assay (e.g., 72 hours).[2]

-

Reagent Addition: Add the viability assay reagent (e.g., CellTiter-Glo or CCK-8) to each well according to the manufacturer's instructions.

-

Measurement: After a short incubation, measure the signal (luminescence for CellTiter-Glo, absorbance for CCK-8) using a plate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The CC50 value is determined using non-linear regression analysis from the dose-response curve.

Western Blot for Protein Cleavage

This method is used to directly observe the inhibition of precursor protein cleavage.

Methodology:

-

Cell Culture and Treatment: Culture cells and infect with the virus of interest (e.g., ZIKV or JEV at an MOI of 0.2). Treat the infected cells with a working concentration of Decanoyl-RVKR-CMK (e.g., 100 µM) or a DMSO control.[8]

-

Cell Lysis: At a specific time post-infection (e.g., 36 hours), wash the cells with PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then probe with primary antibodies specific for the precursor (e.g., Flavivirus prM) and mature proteins (e.g., Flavivirus E). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using software like ImageJ. An increase in the ratio of precursor to mature protein in the inhibitor-treated samples indicates successful inhibition of cleavage.[8]

Conclusion

Decanoyl-RVKR-CMK TFA is a powerful research tool for studying the roles of proprotein convertases in health and disease. Its potent and irreversible inhibition of these enzymes has made it particularly valuable in the field of virology, where it has been instrumental in elucidating the mechanisms of viral entry and maturation for a diverse range of pathogens. Furthermore, its ability to modulate fundamental cellular processes like Notch signaling highlights its potential for investigation in other areas such as developmental biology and oncology. This guide provides the foundational technical information required for researchers to effectively utilize this inhibitor in their studies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Notch Signaling | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. Notch signaling pathway - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Decanoyl-RVKR-CMK TFA in Viral Infection Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-RVKR-CMK TFA is a potent, cell-permeable, and irreversible peptide-based inhibitor of proprotein convertases (PCs), particularly furin.[1] This inhibitor targets the conserved multi-basic amino acid cleavage site (R-X-K/R-R↓) recognized by furin and related enzymes. Many viral glycoproteins, essential for viral entry and maturation, require cleavage by host cell furin or other PCs to become fully functional.[2][3] By blocking this critical processing step, this compound has emerged as a valuable tool for studying viral pathogenesis and as a potential broad-spectrum antiviral agent.[1][4]

These application notes provide detailed protocols for utilizing this compound in viral infection assays, focusing on its role in inhibiting viral entry and replication. The protocols are intended to guide researchers in assessing the antiviral efficacy of this compound against various viruses that rely on furin-like proteases for their life cycle.

Mechanism of Action

This compound acts as a competitive inhibitor of furin and other proprotein convertases.[1] The peptide sequence Arg-Val-Lys-Arg (RVKR) mimics the consensus cleavage site of many viral glycoproteins, allowing the inhibitor to bind to the active site of the protease. The chloromethylketone (CMK) group then irreversibly alkylates a critical histidine residue in the enzyme's catalytic triad, leading to its inactivation. This inhibition prevents the proteolytic cleavage of viral precursor proteins, such as the spike protein of SARS-CoV-2 or the prM protein of flaviviruses, thereby blocking viral maturation and subsequent infection of host cells.[5][6]

Caption: Viral entry pathway and the inhibitory action of this compound on furin-mediated glycoprotein cleavage.

Data Presentation

Table 1: Antiviral Activity of this compound against Various Viruses

| Virus | Cell Line | Assay Type | Inhibitor Concentration | Endpoint | Result | Reference |

| SARS-CoV-2 | VeroE6 | Plaque Reduction Assay | 50 µM | Viral Titer | Significant decrease in virus production | [7] |

| SARS-CoV-2 | VeroE6 | Syncytium Formation Assay | 50 µM | Syncytia Formation | Abolished syncytium formation | [7] |

| Zika Virus (ZIKV) | Vero | Plaque Assay | 100 µM | Viral Titer | Reduction in virus progeny titer | [5] |

| Zika Virus (ZIKV) | Vero | qRT-PCR | 100 µM | Viral RNA Production | Reduction in viral RNA | [5] |

| Japanese Encephalitis Virus (JEV) | Vero | Plaque Assay | 100 µM | Viral Titer | Reduction in virus progeny titer | [5] |

| Japanese Encephalitis Virus (JEV) | Vero | qRT-PCR | 100 µM | Viral RNA Production | Reduction in viral RNA | [5] |

| Respiratory Syncytial Virus (RSV) | Vero | Western Blot | Not specified | F protein cleavage | Inhibition of F protein cleavage | [8] |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay | CC50 Value | Reference |

| Vero | CellTiter-Glo | Not explicitly stated, but non-cytotoxic concentrations were used for antiviral assays. | [9] |

Experimental Protocols

Protocol 1: Cytotoxicity Assay

This protocol is essential to determine the non-toxic concentrations of this compound for use in subsequent antiviral assays.

Materials:

-

Target cells (e.g., Vero, VeroE6)

-

Complete cell culture medium

-

This compound stock solution (e.g., in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 24-48 hours.

-

Incubate the plate at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used for the dilutions.

-

After 24 hours, remove the medium from the cells and add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells.

-

Incubate the plate for the duration of your planned antiviral experiment (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, assess cell viability using your chosen reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the 50% cytotoxic concentration (CC50) using non-linear regression analysis.

Protocol 2: Viral Infection and Inhibition Assay

This protocol assesses the effect of this compound on viral replication.

Materials:

-

Target cells

-

Virus stock of known titer (e.g., PFU/mL)

-

This compound at non-toxic concentrations

-

Infection medium (serum-free or low-serum medium)

-

Complete cell culture medium

-

6-well or 12-well cell culture plates

Procedure:

-

Seed cells in the appropriate culture plates and grow to 90-100% confluency.

-

Time-of-Addition Experiment (optional but recommended):

-

Pre-treatment: Pre-incubate cells with medium containing this compound for 1-2 hours before infection. Remove the medium before adding the virus.

-

Co-treatment: Add the virus and this compound to the cells simultaneously.

-

Post-treatment: Infect the cells first, and then add the medium containing this compound at various time points post-infection (e.g., 1, 6, 12 hours).[5]

-

-

Infection:

-

Prepare the viral inoculum at the desired multiplicity of infection (MOI) in infection medium.

-

Wash the cell monolayer once with phosphate-buffered saline (PBS).

-

Adsorb the virus onto the cells for 1 hour at 37°C, with gentle rocking every 15 minutes.

-

-

Inhibitor Treatment:

-

After adsorption, remove the viral inoculum and wash the cells twice with PBS.

-

Add complete cell culture medium containing the desired concentration of this compound or vehicle control.

-

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 36, or 48 hours) at 37°C in a 5% CO2 incubator.

-

Harvest: Collect the cell culture supernatant for viral titration (Protocol 3) and/or the cell lysate for protein or RNA analysis (Protocol 4).

Caption: A generalized workflow for conducting a viral infection and inhibition assay with this compound.

Protocol 3: Plaque Reduction Assay

This assay quantifies the amount of infectious virus produced.

Materials:

-

Supernatants from Protocol 2

-

Confluent monolayer of susceptible cells in 6-well or 12-well plates

-

Infection medium

-

Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)

-

Crystal violet staining solution

Procedure:

-

Prepare 10-fold serial dilutions of the harvested viral supernatants in infection medium.

-

Wash the confluent cell monolayers with PBS.

-

Infect the cells with 100-200 µL of each viral dilution for 1 hour at 37°C.

-

After adsorption, remove the inoculum and overlay the cells with overlay medium.

-

Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).

-

Fix the cells (e.g., with 10% formalin) and stain with crystal violet.

-

Count the plaques and calculate the viral titer (PFU/mL).

-

Determine the percent inhibition of viral titer for each inhibitor concentration compared to the vehicle control.

Protocol 4: Western Blot Analysis of Viral Glycoprotein Cleavage

This protocol directly assesses the inhibitory effect of this compound on the cleavage of a specific viral glycoprotein.

Materials:

-

Cell lysates from Protocol 2

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Primary antibody specific for the viral glycoprotein (recognizing both precursor and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells from the infection assay and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities for the uncleaved precursor and the cleaved forms of the glycoprotein to determine the extent of cleavage inhibition.[1][9]

Troubleshooting

-

High Cytotoxicity: If significant cell death is observed at the desired inhibitor concentrations, reduce the concentration or the incubation time. Ensure the final DMSO concentration is non-toxic (typically <0.5%).

-

No Inhibition Observed:

-

Confirm that the virus used requires furin or a related proprotein convertase for processing. Some viruses may utilize other proteases for entry.[10]

-

Verify the activity of the this compound.

-

Optimize the inhibitor concentration and time of addition. Post-infection treatment may be more effective for some viruses.[2][5]

-

-

Variability in Results: Ensure consistent cell confluency, MOI, and incubation times across experiments.

Conclusion

This compound is a valuable research tool for investigating the role of furin and other proprotein convertases in the viral life cycle. The protocols provided herein offer a framework for assessing its antiviral activity and elucidating its mechanism of action against a variety of viruses. Proper optimization of experimental conditions, including inhibitor concentration and treatment timing, is crucial for obtaining reliable and reproducible results.

References

- 1. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. furin-inhibitors-block-sars-cov-2-spike-protein-cleavage-to-suppress-virus-production-and-cytopathic-effects - Ask this paper | Bohrium [bohrium.com]

- 4. Therapeutic strategies for Covid-19 based on molecular docking and dynamic studies to the ACE-2 receptors, Furin, and viral spike proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage [mdpi.com]

- 6. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Middle East Respiratory Syndrome Coronavirus Spike Protein Is Not Activated Directly by Cellular Furin during Viral Entry into Target Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Decanoyl-RVKR-CMK TFA in Western Blot Analysis of Flavivirus prM Cleavage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Decanoyl-RVKR-CMK TFA, a potent furin inhibitor, in the analysis of flavivirus precursor membrane (prM) protein cleavage by western blot. This methodology is critical for studying viral maturation and for the evaluation of potential antiviral therapeutics targeting this essential host-mediated process.

Introduction

Flaviviruses, such as Dengue, Zika, and Japanese encephalitis viruses, produce immature virions containing the precursor membrane protein (prM). The cleavage of prM to its mature form (M) by the host proprotein convertase, furin, is an indispensable step for viral maturation and infectivity.[1][2][3] Decanoyl-RVKR-CMK is a cell-permeable, irreversible inhibitor of furin and related proprotein convertases, making it a valuable tool to investigate and inhibit flavivirus maturation.[2][4] By blocking furin activity, Decanoyl-RVKR-CMK leads to an accumulation of uncleaved prM, which can be readily quantified by western blot analysis, providing a direct measure of furin inhibition and its impact on viral protein processing.

Mechanism of Action

Decanoyl-RVKR-CMK is a peptide-based inhibitor designed to specifically target the active site of furin. The RVKR sequence mimics the consensus cleavage site of furin substrates, allowing the inhibitor to bind with high affinity. The chloromethylketone (CMK) moiety then forms a covalent bond with the active site histidine residue of the enzyme, leading to its irreversible inactivation. This targeted inhibition prevents the processing of viral proteins like prM, thereby hindering the production of infectious viral particles.[2][4]

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound from published studies.

Table 1: In Vitro Antiviral Activity of Decanoyl-RVKR-CMK

| Virus | Cell Line | Assay | IC50 (µM) | Reference |

| Zika Virus (ZIKV) | Vero | Plaque Assay | 18.59 | [5] |

| Japanese Encephalitis Virus (JEV) | Vero | Plaque Assay | 19.91 | [5] |

| SARS-CoV-2 | VeroE6 | Plaque Reduction Assay | 0.057 | [4] |

Table 2: Inhibitory Constants (Ki) of Decanoyl-RVKR-CMK against Proprotein Convertases

| Enzyme | Ki (nM) | Reference |

| Furin/SPC1 | ~1 | [4] |

| SPC2/PC2 | 0.36 | [4] |

| SPC3/PC1/PC3 | 2.0 | [4] |

| SPC4/PACE4 | 3.6 | [4] |

| SPC6/PC5/PC6 | 0.12 | [4] |

| SPC7/LPC/PC7/PC8 | 0.12 | [4] |

Experimental Protocols

Protocol 1: Western Blot Analysis of prM Cleavage Inhibition in Flavivirus-Infected Cells

This protocol details the steps to assess the effect of Decanoyl-RVKR-CMK on prM cleavage in cells infected with flaviviruses like Zika Virus (ZIKV) or Japanese Encephalitis Virus (JEV).

Materials:

-

Vero cells (or other susceptible cell line)

-

Zika Virus or Japanese Encephalitis Virus stock

-

This compound (stock solution in DMSO)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

RIPA Lysis Buffer

-

Protease Inhibitor Cocktail

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-Flavivirus prM antibody

-

Anti-Flavivirus E protein antibody

-

Anti-GAPDH or β-actin antibody (loading control)

-

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

DMSO (vehicle control)

Procedure:

-

Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in 80-90% confluency at the time of infection.

-

Virus Infection:

-

The following day, infect the cells with ZIKV or JEV at a Multiplicity of Infection (MOI) of 0.2 in serum-free DMEM for 1-2 hours at 37°C.

-

After the incubation period, remove the inoculum and wash the cells once with PBS.

-

-

Inhibitor Treatment:

-

Add fresh DMEM containing 2% FBS and the desired concentration of Decanoyl-RVKR-CMK (e.g., 100 µM).

-

For the control, add DMEM with 2% FBS and an equivalent volume of DMSO.

-

-

Incubation: Incubate the plates for 36 hours at 37°C.

-

Cell Lysis:

-

After incubation, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

Sample Preparation:

-

Normalize the protein concentration for all samples.

-

Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against prM, E, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities for prM and E proteins using image analysis software (e.g., ImageJ).

-

Calculate the prM/E ratio for both treated and untreated samples. An increased ratio in the Decanoyl-RVKR-CMK-treated sample indicates inhibition of prM cleavage.[2][3]

-

Visualizations

Caption: Flavivirus maturation pathway and the inhibitory action of Decanoyl-RVKR-CMK.

Caption: Experimental workflow for Western Blot analysis of prM cleavage.

References

- 1. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Immunofluorescence Staining with Decanoyl-RVKR-CMK TFA Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-RVKR-CMK TFA is a potent, cell-permeable, and irreversible inhibitor of furin and other proprotein convertases (PCs) belonging to the subtilisin/kexin family.[1] These proteases are crucial for the maturation of a wide variety of cellular and pathogen-derived proteins, including viral envelope glycoproteins, bacterial toxins, growth factors, and receptors. By inhibiting the proteolytic cleavage of these precursor proteins, this compound can effectively block viral entry, replication, and pathogenesis. This makes it a valuable tool for studying the role of proprotein convertases in various biological processes and for the development of novel therapeutics.

Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization of specific proteins within cells. When combined with this compound treatment, IF can be used to study the effects of furin inhibition on the processing, trafficking, and localization of target proteins. For instance, researchers can visualize the accumulation of uncleaved precursor proteins in the trans-Golgi network (TGN), where furin is predominantly localized, or assess the reduced cell surface expression of mature proteins.[2][3]

These application notes provide a detailed protocol for the use of this compound in conjunction with immunofluorescence staining to analyze its effects on protein processing and localization.

Data Presentation

Quantitative Data on this compound

The following tables summarize key quantitative data for the use of this compound in cell culture experiments. It is crucial to determine the optimal non-cytotoxic concentration for each cell line and experimental condition.

Table 1: Cytotoxicity Data for this compound

| Cell Line | Assay | CC50 (50% Cytotoxic Concentration) | Reference |

| Vero E6 | CCK-8 Assay | 318.2 µM | [4] |

| A549 | MTT Assay | > 20 µg/mL (General observation of no significant cytotoxicity at therapeutic concentrations) | [5] |

| HEK293 | CellTiter-Glo | General cell viability screening protocols are available to determine CC50. | [6][7] |

Table 2: Recommended Treatment Conditions for Inhibition of Viral Protein Cleavage

| Virus | Target Protein | Cell Line | Effective Concentration | Incubation Time | Effect | Reference |